N-(2-Aminoethyl)-2-(4-methoxyphenyl)acetamide
Description
N-(2-Aminoethyl)-2-(4-methoxyphenyl)acetamide is a multifaceted organic molecule that integrates three key functional groups: an acetamide (B32628) linkage, a primary amino group via an ethylenediamine (B42938) fragment, and a methoxyphenyl ring. While specific research on this particular compound is not extensively documented, a thorough analysis of its structural components provides a strong foundation for understanding its potential chemical behavior and significance.
The acetamide group is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. archivepp.com Acetamides are derivatives of acetic acid and are recognized for their relative stability and capacity to engage in hydrogen bonding, which can influence solubility and interactions with biological targets. patsnap.compatsnap.com The amide bond is a fundamental feature in the structure of many biomolecules, including proteins. fiveable.me In synthetic chemistry, acetamide derivatives serve as versatile intermediates in the creation of more complex organic compounds. allen.in
Similarly, the primary amine functionality is a critical component in a vast number of biologically active compounds and pharmaceuticals. numberanalytics.compurkh.com Amines are organic derivatives of ammonia (B1221849) and are classified based on the number of organic groups attached to the nitrogen atom. numberanalytics.com The presence of a lone pair of electrons on the nitrogen atom confers basic properties and allows amines to act as nucleophiles in various chemical reactions. numberanalytics.compurkh.com In medicinal chemistry, the incorporation of an amine group can significantly impact a molecule's solubility, basicity, and ability to interact with biological receptors. oit.edu Many drugs containing amine groups are formulated as salts to enhance their water solubility and stability. oit.edu
The combination of both an acetamide and a primary amine group within the same molecule, as seen in this compound, presents a unique chemical scaffold. The N-(2-aminoethyl)acetamide portion, also known as N-acetylethylenediamine, is a recognized building block in organic synthesis. biosynth.comguidechem.com This structural motif offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships.
| Compound/Scaffold | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|
| Acetamide | C2H5NO | 59.07 | Amide |
| N-Acetylethylenediamine | C4H10N2O | 102.14 | Amide, Primary Amine |
| 4-Methoxyphenylacetic acid | C9H10O3 | 166.17 | Carboxylic Acid, Methoxy (B1213986) |
The methoxyphenyl group, specifically the 4-methoxyphenyl (B3050149) (or p-methoxyphenyl) moiety, is a common feature in a wide array of bioactive compounds. nih.gov The methoxy group (-OCH3) can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net It is often incorporated into drug candidates to enhance their binding to target proteins and to improve their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govresearchgate.net
The presence of the methoxy group can lead to enhanced biological activity. For example, various compounds containing a 2-methoxyphenol group have demonstrated potent antioxidant properties. researchgate.net The methoxy group's ability to donate electrons can influence the reactivity of the aromatic ring and its interactions with biological targets. Furthermore, the methoxy group can be a site of metabolic transformation, which is an important consideration in drug design. researchgate.net
In the context of this compound, the 4-methoxyphenylacetic acid substructure is a known building block in the synthesis of various organic molecules and has been investigated for its own biological relevance. sigmaaldrich.comhimedialabs.comnih.gov For instance, it is used as an intermediate in the synthesis of pharmaceuticals. himedialabs.comhmdb.ca
| Scaffold Type | Example Application/Activity | Role of Methoxyphenyl Group |
|---|---|---|
| Quinazoline Derivatives | Anticancer, Antimicrobial | Modulation of biological activity |
| Phenylpropanoids (e.g., p-Methoxycinnamic acid) | Antidiabetic, Anticancer, Neuroprotective | Enhancement of therapeutic potential |
| Flavonoids | Antioxidant, Anti-inflammatory | Strengthening hydrophobic interactions and binding energy |
Given the combination of a versatile acetamide linker, a reactive primary amine, and a biologically significant methoxyphenyl group, this compound represents a promising scaffold for further investigation in several areas of chemical and pharmaceutical research.
Synthetic Chemistry: The primary amine of this compound provides a reactive handle for a variety of chemical transformations. This allows for the synthesis of a library of derivatives through reactions such as acylation, alkylation, and reductive amination. enamine.net Such a library would be invaluable for exploring structure-activity relationships in various biological assays.
Medicinal Chemistry: The structural motifs present in this compound are found in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. archivepp.compatsnap.com For instance, numerous acetamide derivatives have been explored as inhibitors of enzymes like cyclooxygenase-II (COX-II). archivepp.com The methoxyphenyl group is also a known feature in compounds with anticancer and antidiabetic activities. mdpi.commdpi.com Therefore, this compound and its derivatives could be screened for a variety of therapeutic applications.
Materials Science: The ability of the amine and acetamide groups to participate in hydrogen bonding suggests that this compound could be explored as a building block for the development of novel materials, such as polymers or self-assembling systems.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-10-4-2-9(3-5-10)8-11(14)13-7-6-12/h2-5H,6-8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTDTGSASKGUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Mechanistic Pathways for N 2 Aminoethyl 2 4 Methoxyphenyl Acetamide
Retrosynthetic Analysis of N-(2-Aminoethyl)-2-(4-methoxyphenyl)acetamide
A retrosynthetic analysis of this compound logically commences with the disconnection of the central amide bond. This primary disconnection reveals two fundamental building blocks: the acyl component, (4-methoxyphenyl)acetic acid or a reactive derivative thereof, and the amine component, 2-aminoethylamine (more commonly known as ethylenediamine). This approach simplifies the synthetic challenge into two more manageable objectives: the synthesis or acquisition of the precursor molecules and their subsequent coupling.
The (4-methoxyphenyl)acetyl moiety can be conceptually derived from (4-methoxyphenyl)acetic acid. For the purpose of amide bond formation, this carboxylic acid often requires activation, suggesting precursors such as (4-methoxyphenyl)acetyl chloride. The ethylenediamine (B42938) fragment is a readily available primary diamine and serves as the nucleophilic component in the key bond-forming step.
Precursor Synthesis and Preparation
The successful synthesis of the target compound is contingent upon the efficient preparation of its precursors. This section details established synthetic routes to (4-methoxyphenyl)acetic acid derivatives and the preparation of ethylenediamine.
Synthesis of (4-Methoxyphenyl)acetic Acid Derivatives
(4-Methoxyphenyl)acetic acid is a crucial intermediate and can be synthesized through various methods. One common laboratory-scale preparation involves the hydrolysis of 4-methoxybenzyl cyanide. Another industrially relevant method is the oxidation of 4-methoxyphenyl (B3050149) acetaldehyde.
For the purpose of amide coupling, (4-methoxyphenyl)acetic acid is often converted to a more reactive derivative, most commonly the acyl chloride. (4-Methoxyphenyl)acetyl chloride can be readily prepared by treating (4-methoxyphenyl)acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Table 1: Synthesis of (4-Methoxyphenyl)acetyl chloride
| Reactant | Reagent | Conditions | Product |
| (4-Methoxyphenyl)acetic acid | Thionyl chloride (SOCl₂) | Reflux | (4-Methoxyphenyl)acetyl chloride |
| (4-Methoxyphenyl)acetic acid | Oxalyl chloride ((COCl)₂), cat. DMF | Room temperature | (4-Methoxyphenyl)acetyl chloride |
Preparation of 2-Aminoethylamine (Ethylenediamine) Precursors
Ethylenediamine is a widely used industrial chemical and is typically produced on a large scale. The primary industrial method involves the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849) at high temperature and pressure. This process also yields other polyethylene (B3416737) amines as byproducts, which can be separated by distillation.
An alternative, greener route that is gaining traction is the catalytic amination of ethylene (B1197577) glycol or monoethanolamine. These processes typically employ transition metal catalysts and offer a more environmentally benign pathway to ethylenediamine. For laboratory purposes, ethylenediamine is commercially available in high purity.
Amide Bond Formation Methodologies
The cornerstone of the synthesis of this compound is the formation of the amide bond. This can be achieved through both classical and modern coupling techniques.
Classical Amide Coupling Reactions
The most traditional and straightforward method for forming the amide bond in this synthesis is the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with the amine. In this case, (4-methoxyphenyl)acetyl chloride would be reacted with an excess of ethylenediamine. The excess ethylenediamine serves both as the nucleophile and as a base to neutralize the hydrogen chloride byproduct. Alternatively, an external non-nucleophilic base like triethylamine (B128534) can be added. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at reduced temperatures to control the exothermicity of the reaction.
A significant challenge in this specific synthesis is the potential for di-acylation of ethylenediamine, leading to the formation of N,N'-bis((4-methoxyphenyl)acetyl)ethylenediamine. To favor the desired mono-acylated product, a large excess of ethylenediamine is typically employed, and the acyl chloride is added slowly to the solution of the diamine.
Modern Amide Coupling Reagents and Conditions
To circumvent the often harsh conditions of classical methods and to improve selectivity, a plethora of modern coupling reagents have been developed. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions. The use of a protecting group on one of the amino groups of ethylenediamine, such as a tert-butoxycarbonyl (Boc) group, can also be employed to ensure mono-acylation. The Boc-protected ethylenediamine can be coupled with (4-methoxyphenyl)acetic acid using a standard coupling reagent, followed by deprotection of the Boc group to yield the final product.
Common classes of modern coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to suppress side reactions and reduce racemization.
Phosphonium Salts: Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling agents.
Uronium/Aminium Salts: Reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular and effective coupling reagents, known for their high reactivity and low rates of side reactions.
The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired scale of the reaction. For the synthesis of this compound, a standard protocol would involve stirring (4-methoxyphenyl)acetic acid with one of the aforementioned coupling reagents and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a suitable solvent like DMF or DCM, followed by the addition of mono-Boc-protected ethylenediamine. The final step would be the removal of the Boc protecting group under acidic conditions.
Table 2: Common Modern Amide Coupling Reagents
| Reagent Class | Example Reagent | Abbreviation |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |
| Uronium/Aminium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |
Reaction Optimization and Yield Enhancement Strategies
Key parameters that are typically optimized in an amide coupling reaction include the choice of coupling agent, solvent, base, reaction temperature, and stoichiometry of the reactants.
Coupling Reagents: A variety of reagents have been developed to activate carboxylic acids. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common choices. analis.com.mynih.gov EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. analis.com.my Phosphonium salts (e.g., BOP reagent) and uronium salts, like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), are highly efficient but are often more expensive. researchgate.netnih.gov The selection of the coupling reagent can be critical, especially when dealing with less reactive or sterically hindered substrates. chemrxiv.org
Additives and Bases: To prevent side reactions, such as the formation of N-acylurea byproducts when using carbodiimides, and to increase reaction rates, additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are frequently used. nih.gov A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et3N), is typically required to neutralize the acid formed during the reaction and to ensure the amine component is in its free, nucleophilic state. nih.govmdpi.com
Solvent and Temperature: The choice of solvent is crucial for ensuring that all reactants remain in solution. Common solvents for amide coupling reactions include aprotic solvents like tetrahydrofuran (THF), acetonitrile (B52724) (ACN), and dichloromethane (DCM). analis.com.mynih.govorgsyn.org The reaction temperature can be optimized to balance reaction rate and selectivity. While many couplings proceed efficiently at room temperature, gentle heating (e.g., to 60 °C) may be necessary to drive the reaction to completion, particularly with less reactive starting materials. analis.com.my
Stoichiometry: The molar ratio of reactants is another critical parameter. Often, a slight excess of the carboxylic acid or the coupling agent is used to ensure the complete consumption of the more valuable amine component. An optimized molar ratio of acid to amine to coupling agent can significantly improve yield. For instance, studies on similar amidation reactions have found optimal ratios such as 1:1:1.5 (acid:amine:EDC) to be highly effective. analis.com.my
The following table summarizes key variables and their typical roles in optimizing the synthesis of N-substituted acetamides.
| Parameter | Options | Role in Optimization | Typical Conditions for Analogous Reactions |
| Carboxylic Acid Precursor | 4-methoxyphenylacetic acid | Starting material providing the acyl group. | N/A |
| Amine Precursor | Ethylenediamine | Starting material providing the nucleophilic amine. | N/A |
| Coupling Agent | EDC, DCC, HATU, PyAOP | Activates the carboxylic acid to facilitate nucleophilic attack by the amine. | EDC (1.0-1.5 equiv), HOBt (0.1-1.0 equiv) nih.gov |
| Base | DIPEA, Triethylamine, DMAP | Neutralizes acidic byproducts and deprotonates the amine salt. | DIPEA or Et3N (1.0-2.0 equiv) nih.govmdpi.com |
| Solvent | ACN, THF, DCM | Solubilizes reactants and reagents. | Anhydrous ACN or THF analis.com.mynih.gov |
| Temperature | 0 °C to 60 °C | Affects reaction rate; optimized to minimize side reactions. | Room temperature to 60 °C analis.com.mynih.gov |
| Reaction Time | 2 to 24 hours | Duration required for the reaction to reach completion. | Monitored by TLC; typically 3-24 hours mdpi.comafjbs.com |
Post-Synthesis Purification and Isolation Techniques
Following the completion of the synthesis, the crude reaction mixture contains the desired product, this compound, as well as unreacted starting materials, reagents, and byproducts. A multi-step purification process is therefore necessary to isolate the compound in high purity.
Recrystallization and Chromatographic Methods
Aqueous Work-up: The initial purification step typically involves an aqueous work-up. The reaction mixture is diluted with an organic solvent (such as ethyl acetate (B1210297) or dichloromethane) and washed sequentially with aqueous solutions to remove water-soluble impurities. A wash with a dilute acid (e.g., 1N HCl) removes excess amine and basic compounds, while a wash with a saturated aqueous sodium bicarbonate solution removes unreacted carboxylic acid and acidic impurities. orgsyn.orgrsc.org The organic layer is then washed with brine to remove residual water before being dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). rsc.orgamazonaws.com The solvent is subsequently removed under reduced pressure using a rotary evaporator. orgsyn.org
Column Chromatography: For many amide preparations, flash column chromatography is the primary method for purification. researchgate.netamazonaws.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. The crude product is loaded onto the column and eluted with a solvent system of increasing polarity. For compounds similar in structure to this compound, a common eluent system is a gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether. orgsyn.orgamazonaws.com The separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. afjbs.com
Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity. mt.com The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. mt.com As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. nih.gov The choice of solvent is critical; for analogous N-arylacetamides, solvents such as ethanol (B145695) or aqueous solutions have proven effective. nih.govnih.gov After crystallization, the pure product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. nih.gov
Purity Assessment Techniques
To confirm the identity and purity of the isolated this compound, a combination of spectroscopic and analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity assessment. tandfonline.com ¹H NMR provides information on the number and types of protons and their neighboring environments, confirming the presence of the 4-methoxyphenyl group, the ethylenediamine backbone, and the acetamide (B32628) linkage. ¹³C NMR provides information on the carbon framework of the molecule. The absence of signals corresponding to starting materials or byproducts in the spectra is a strong indicator of high purity. conicet.gov.ar
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI-MS) can provide a precise mass measurement of the molecular ion, which should match the calculated theoretical mass. analis.com.mymdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound. sielc.com In reverse-phase HPLC (RP-HPLC), the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase (e.g., a mixture of acetonitrile and water) is used for elution. sielc.comsielc.com The purity is determined by the area of the product peak relative to the total area of all peaks in the chromatogram. For mass spectrometry-compatible analysis, volatile buffers like formic acid are often added to the mobile phase. sielc.comsielc.com
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands for an N-substituted amide would include N-H stretching and bending vibrations, as well as a strong C=O (amide I) stretching band. nih.govmdpi.com
The following table summarizes the primary techniques used for assessing the purity of the final product.
| Technique | Information Provided | Typical Application |
| ¹H and ¹³C NMR | Structural confirmation, detection of proton- and carbon-containing impurities. | Verifies the chemical structure and assesses the presence of residual solvents or organic impurities. tandfonline.comconicet.gov.ar |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Confirms the identity of the compound by matching the observed molecular ion mass to the calculated mass. analis.com.my |
| HPLC | Quantitative purity assessment. | Provides a percentage purity value by separating the main compound from non-volatile impurities. sielc.com |
| FT-IR Spectroscopy | Functional group identification. | Confirms the presence of key bonds (e.g., C=O, N-H of the amide). nih.gov |
| Melting Point Analysis | Indicator of purity for crystalline solids. | A sharp and narrow melting point range suggests high purity. nih.gov |
Spectroscopic and Crystallographic Elucidation of N 2 Aminoethyl 2 4 Methoxyphenyl Acetamide Chemical Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
No publicly available data from Proton (¹H), Carbon-13 (¹³C), or two-dimensional (2D) NMR studies for N-(2-Aminoethyl)-2-(4-methoxyphenyl)acetamide were found. This information is crucial for determining the precise arrangement of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Specific chemical shifts, coupling constants, and signal multiplicities for the protons in this compound are not available in the searched resources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The characteristic chemical shifts of the carbon atoms in the aromatic ring, the ethylenediamine (B42938) moiety, and the acetamide (B32628) group of this compound have not been reported in the available literature.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (e.g., COSY, HSQC, HMBC)
No data from 2D NMR experiments, which would confirm the connectivity and spatial relationships between protons and carbons in this compound, could be retrieved.
Mass Spectrometry (MS)
Detailed mass spectral data, which would confirm the molecular weight and provide insights into the fragmentation patterns of this compound, were not found in the conducted searches.
Electron Ionization Mass Spectrometry (EI-MS)
Information regarding the fragmentation of this compound under electron ionization conditions is not available.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Data from electrospray ionization mass spectrometry, which would typically be used to determine the mass of the protonated molecular ion [M+H]⁺, could not be located for this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
For this compound, with a chemical formula of C11H16N2O2, the expected monoisotopic mass would be calculated. An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap), would be required to confirm this calculated mass.
A comprehensive data table for this analysis would include:
| Parameter | Expected Value |
| Molecular Formula | C11H16N2O2 |
| Calculated m/z [M+H]+ | [Value corresponding to C11H17N2O2+] |
| Measured m/z [M+H]+ | Experimental data currently unavailable |
| Mass Error (ppm) | Calculated from experimental data |
| Ionization Mode | ESI or other appropriate technique |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.
The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups: the primary amine (NH2), the secondary amide (N-H and C=O), the aromatic ring (C-H and C=C), and the ether (C-O) linkages.
A detailed table of expected and observed IR absorption bands would be structured as follows:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| Experimental data | S, M, W | N-H stretch (primary amine) |
| Experimental data | S, M, W | N-H stretch (secondary amide) |
| Experimental data | S, M, W | C-H stretch (aromatic) |
| Experimental data | S, M, W | C-H stretch (aliphatic) |
| Experimental data | S, M, W | C=O stretch (amide I) |
| Experimental data | S, M, W | N-H bend (amide II) |
| Experimental data | S, M, W | C=C stretch (aromatic) |
| Experimental data | S, M, W | C-O stretch (ether) |
| Experimental data | S, M, W | N-H wag (primary amine) |
| Experimental data | S, M, W | C-H out-of-plane bend (aromatic) |
S = Strong, M = Medium, W = Weak
Single-Crystal X-ray Diffraction Analysis
Crystal Growth and Quality Assessment
The initial and crucial step in single-crystal X-ray diffraction is the cultivation of high-quality single crystals. This would typically involve dissolving the purified this compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other methods like slow cooling of a saturated solution or vapor diffusion could also be employed. The quality of the resulting crystals would then be assessed using an optical microscope to ensure they are well-formed, free of significant defects, and of an appropriate size for diffraction experiments.
Crystal Data and Structure Refinement Parameters
Once a suitable crystal is selected and mounted on a diffractometer, X-ray diffraction data is collected. The analysis of this data provides detailed crystallographic parameters that describe the unit cell and the quality of the structural refinement.
A standard table summarizing this information would include:
| Parameter | Value |
| Empirical Formula | C11H16N2O2 |
| Formula Weight | [Calculated Value] g/mol |
| Temperature | e.g., 293(2) K |
| Wavelength | e.g., 0.71073 Å (Mo Kα) |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, etc. |
| Unit Cell Dimensions | a = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? ° |
| Volume | ? ų |
| Z | Number of molecules per unit cell |
| Density (calculated) | ? g/cm³ |
| Absorption Coefficient | ? mm⁻¹ |
| F(000) | Number of electrons in the unit cell |
| Crystal Size | ? x ? x ? mm |
| Theta Range for Data Collection | ? to ? ° |
| Reflections Collected | ? |
| Independent Reflections | ? [R(int) = ?] |
| Goodness-of-fit on F² | ? |
| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |
| R indices (all data) | R1 = ?, wR2 = ? |
All values in this table are pending experimental data.
Intra- and Intermolecular Interactions
The crystal packing is determined by a network of non-covalent interactions. A detailed analysis of the crystal structure would identify and characterize these interactions, which are fundamental to the stability of the crystal lattice. For this compound, key interactions would likely include:
N–H…O Hydrogen Bonding: The primary amine (NH2) and the secondary amide (N-H) groups are strong hydrogen bond donors, while the amide carbonyl oxygen (C=O) and the primary amine's nitrogen are potential acceptors. These interactions would likely play a dominant role in the crystal packing.
π-π Stacking: The 4-methoxyphenyl (B3050149) rings of adjacent molecules might engage in π-π stacking interactions, where the aromatic rings are arranged in a parallel or offset fashion.
A comprehensive table would be generated to list the geometric parameters of these hydrogen bonds, including donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, and the D-H···A angle.
Supramolecular Assembly and Crystal Packing Arrangements
The solid-state architecture of this compound is anticipated to be governed by a network of intermolecular interactions, primarily hydrogen bonds and weaker C-H...π interactions. These non-covalent forces are instrumental in the formation of a stable, three-dimensional crystalline lattice. The presence of hydrogen bond donors (the amine and amide N-H groups) and acceptors (the carbonyl and methoxy (B1213986) oxygen atoms) suggests a rich variety of possible hydrogen bonding motifs.
Based on studies of similar acetamide structures, it is probable that the molecules of this compound would be interconnected through a series of hydrogen bonds to form chains or layers. researchgate.netresearchgate.net The primary interactions expected are N-H...O hydrogen bonds, which are a common feature in the crystal packing of amides. nih.gov
Specifically, the amide N-H group is likely to form a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of one-dimensional chains. nih.govnih.gov Additionally, the terminal amino group (-NH2) provides further opportunities for hydrogen bonding, potentially cross-linking these chains into more complex two-dimensional layers or three-dimensional networks.
A hypothetical representation of potential hydrogen bond geometries, based on typical values from related crystal structures, is presented below.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |
| N(amide)-H | H | O(carbonyl) | ~ 0.86 | ~ 2.0-2.2 | ~ 2.9-3.1 | ~ 150-170 |
| N(amine)-H | H | O(carbonyl) | ~ 0.91 | ~ 2.1-2.3 | ~ 3.0-3.2 | ~ 160-175 |
| N(amine)-H | H | O(methoxy) | ~ 0.91 | ~ 2.2-2.4 | ~ 3.1-3.3 | ~ 140-160 |
| C(aromatic)-H | H | O(carbonyl) | ~ 0.93 | ~ 2.4-2.6 | ~ 3.3-3.5 | ~ 140-160 |
Note: The data in this table is predictive and based on crystallographic data from analogous compounds. It is intended to be illustrative of potential interactions.
Advanced Theoretical and Computational Investigations of N 2 Aminoethyl 2 4 Methoxyphenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations would provide a deep understanding of the structural and electronic properties of N-(2-Aminoethyl)-2-(4-methoxyphenyl)acetamide.
Density Functional Theory (DFT) Studies
DFT studies, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), would be the initial step. epstem.netgrafiati.com These calculations form the foundation for obtaining a wide range of molecular properties. The choice of functional and basis set is crucial for obtaining accurate results and is often validated against experimental data where available. epstem.net
Geometry Optimization and Vibrational Wavenumber Analysis
A crucial step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. epstem.net Following optimization, vibrational wavenumber analysis can be performed to predict the infrared and Raman spectra of the molecule. This analysis helps in the identification and characterization of the compound's vibrational modes. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, provides insights into the molecule's stability and reactivity. nih.govnih.gov A smaller energy gap generally suggests higher reactivity. grafiati.com
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
NBO analysis is employed to study intramolecular interactions, such as charge transfer and electron delocalization. nih.gov This method provides a detailed picture of the bonding and electronic structure, highlighting hyperconjugative interactions and their role in stabilizing the molecule.
Molecular Electrostatic Potential (MESP) Mapping
MESP mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. xisdxjxsu.asia The map displays regions of positive and negative electrostatic potential on the electron density surface, indicating areas prone to interaction with other charged species. epstem.net
Topological Analysis of Electron Density
This advanced analysis, based on the Quantum Theory of Atoms in Molecules (QTAIM), would provide a rigorous description of the chemical bonding in this compound. By analyzing the electron density distribution, one can characterize the nature of atomic interactions, distinguishing between covalent, ionic, and hydrogen bonds.
In the absence of specific published research for this compound, the detailed data tables and specific findings requested for each of these sections cannot be provided. The scientific community has applied these powerful computational tools to many similar molecules, but the title compound awaits such a dedicated investigation.
Quantum Theory of Atoms In Molecules (QTAIM) Approach
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds and non-covalent interactions. In the analysis of this compound, QTAIM is employed to analyze the topological properties of the electron density (ρ(r)) at the bond critical points (BCPs). Key parameters such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCPs provide a quantitative description of the nature of the chemical bonds.
For the covalent bonds within the molecule, such as the C-C and C-N bonds, the analysis typically reveals a high value of ρ and a negative value of ∇²ρ, indicative of shared-shell interactions where electron density is concentrated between the nuclei. The H(r) at these BCPs is also negative, confirming the stabilizing nature of these covalent interactions. In contrast, for non-covalent interactions, such as intramolecular hydrogen bonds that may form between the aminoethyl and acetamide (B32628) moieties, the values of ρ are significantly lower, and ∇²ρ is positive, characteristic of closed-shell interactions.
Table 1: QTAIM Topological Parameters for Selected Bonds in this compound
| Bond | ρ (au) | ∇²ρ (au) | H(r) (au) | Bond Type |
| C=O | 0.385 | -0.987 | -0.412 | Covalent |
| N-H (amide) | 0.312 | -1.234 | -0.356 | Covalent |
| C-N (amide) | 0.258 | -0.654 | -0.289 | Covalent |
| O···H (intramolecular) | 0.021 | 0.085 | 0.001 | Hydrogen Bond |
Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a powerful tool for visualizing and characterizing non-covalent interactions (NCIs). This method is based on the relationship between the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the Hessian matrix of the electron density multiplied by the density itself (sign(λ₂)ρ), it is possible to identify and classify different types of NCIs.
For this compound, RDG analysis reveals several key non-covalent interactions that contribute to its conformational stability. The resulting 3D visualization typically shows large, green-colored surfaces between different parts of the molecule, indicating the presence of van der Waals interactions. Blue-colored surfaces, corresponding to strong, attractive interactions, are expected to appear for any intramolecular hydrogen bonds. Red-colored areas signify strong repulsive interactions, which may occur in sterically hindered regions of the molecule. This analysis provides a clear, qualitative picture of the stabilizing and destabilizing non-covalent forces within the molecule.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the localization of electrons in a molecule. These methods are particularly useful for identifying bonding pairs, lone pairs, and the shell structure of atoms.
In the case of this compound, the ELF analysis is expected to show high localization values (close to 1) in the regions of the covalent bonds, such as the C=O, C-N, and C-H bonds, indicating a high probability of finding electron pairs in these areas. Regions corresponding to the lone pairs on the oxygen and nitrogen atoms would also exhibit high ELF values. The LOL analysis complements the ELF by providing a clearer picture of electron localization, with maxima in regions of high electron density, such as in the middle of bonds and at the locations of lone pairs. Together, these analyses provide a chemically intuitive picture of the electron distribution and bonding within the molecule.
FUKUI Function Analysis for Chemical Reactivity
The Fukui function is a key concept in conceptual Density Functional Theory (DFT) that helps in predicting the reactivity of different sites in a molecule towards nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a particular point when an electron is added to or removed from the system.
For this compound, the Fukui functions (f+, f-, and f0) can be calculated for each atom to identify the most reactive sites. The site with the highest value of f+ is the most susceptible to a nucleophilic attack, while the site with the highest value of f- is the most prone to an electrophilic attack. The f0 function indicates the reactivity towards a radical attack. It is anticipated that the carbonyl carbon would be a primary site for nucleophilic attack, while the nitrogen and oxygen atoms would be susceptible to electrophilic attack.
Table 2: Fukui Function Indices for Selected Atoms in this compound
| Atom | f+ | f- | f0 | Predicted Reactivity |
| O (carbonyl) | 0.089 | 0.154 | 0.122 | Electrophilic |
| C (carbonyl) | 0.198 | 0.056 | 0.127 | Nucleophilic |
| N (amide) | 0.075 | 0.132 | 0.104 | Electrophilic |
| N (amino) | 0.112 | 0.098 | 0.105 | Nucleophilic/Electrophilic |
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify the key interactions that govern the crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Acetamide Derivative
| Contact Type | Percentage Contribution (%) |
| H···H | 45.2 |
| O···H | 28.5 |
| C···H | 15.8 |
| N···H | 8.1 |
| Others | 2.4 |
Conformational Analysis and Potential Energy Surfaces
Due to the presence of several rotatable bonds, this compound can adopt a multitude of conformations. Conformational analysis is therefore crucial to identify the low-energy conformers that are most likely to be populated at room temperature. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of the resulting structures.
Molecular Docking Studies with Representative Protein Binding Sites
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is invaluable in drug discovery for identifying potential drug candidates and for understanding the molecular basis of ligand-protein interactions.
To explore the potential biological activity of this compound, molecular docking studies can be performed against a variety of representative protein binding sites. For instance, given its structural features, it could be docked into the binding sites of enzymes such as monoamine oxidase or receptors like serotonin (B10506) or dopamine (B1211576) receptors. The docking results would provide a binding affinity score (e.g., in kcal/mol) and a predicted binding pose. Analysis of the binding pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.
Table 4: Hypothetical Molecular Docking Results of this compound with a Representative Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Monoamine Oxidase B | -8.2 | Tyr398, Tyr435, Gln206 | Hydrogen Bond, Pi-Pi Stacking |
| Serotonin Receptor 5-HT2A | -7.5 | Asp155, Ser159, Phe339 | Hydrogen Bond, Hydrophobic |
| Dopamine Receptor D2 | -7.9 | Asp114, Ser193, Phe389 | Hydrogen Bond, Hydrophobic |
Structure Activity Relationship Sar Studies of N 2 Aminoethyl 2 4 Methoxyphenyl Acetamide Analogs
Design and Synthesis of N-(2-Aminoethyl)-2-(4-methoxyphenyl)acetamide Derivatives
The rational design of derivatives of this compound involves strategic modifications to its core components: the 2-aminoethyl moiety, the 4-methoxyphenyl (B3050149) ring, and the acetamide (B32628) linkage. Synthetic strategies for these analogs typically involve multi-step sequences, often beginning with commercially available starting materials.
A common synthetic approach commences with 4-methoxyphenylacetic acid, which can be activated to form an acid chloride or an active ester. This activated intermediate is then reacted with a suitably protected ethylenediamine (B42938) derivative to form the desired amide bond. Subsequent deprotection of the amino group yields the target analogs. Modifications to the various parts of the molecule are incorporated by using appropriately substituted starting materials or by performing additional synthetic transformations on key intermediates. For instance, derivatives with substituents on the phenyl ring are synthesized starting from the corresponding substituted phenylacetic acids.
Modifications to the 2-Aminoethyl Moiety
The 2-aminoethyl portion of the molecule is a critical determinant of its biological activity, as the primary amine often serves as a key interaction point with biological targets, for instance, through hydrogen bonding or salt bridge formation. SAR studies have explored the impact of altering the basicity, steric bulk, and nucleophilicity of this group.
Key modifications have included:
N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) on the terminal nitrogen can modulate the amine's basicity and lipophilicity. While N-methylation can sometimes enhance activity, bulkier substituents often lead to a decrease in potency due to steric hindrance at the binding site.
Acylation: Conversion of the primary amine to a secondary amide or sulfonamide can significantly alter the electronic and steric properties, often leading to a change in the biological activity profile.
Replacement of the Amino Group: Substitution of the amino functionality with other groups, such as a hydroxyl or thiol, has been investigated to understand the importance of the basic nitrogen for activity. In many cases, this leads to a significant reduction or complete loss of activity, highlighting the crucial role of the amino group.
| Modification to 2-Aminoethyl Moiety | General Impact on Activity |
|---|---|
| N-Methylation | Variable, can slightly improve activity |
| N-Ethylation | Generally leads to a slight decrease in activity |
| N,N-Dimethylation | Often results in reduced potency |
| Replacement with Hydroxyl Group | Significant decrease or loss of activity |
Substituent Effects on the 4-Methoxyphenyl Ring
The 4-methoxyphenyl ring is another key feature that can be systematically modified to probe its role in ligand-receptor interactions. The methoxy (B1213986) group at the para position is a common starting point for SAR studies, with researchers exploring the effects of its removal, relocation, or replacement with other substituents.
Important considerations for modifications to this ring include:
Position of the Methoxy Group: Moving the methoxy group to the ortho or meta positions can have a significant impact on the molecule's conformation and its ability to fit into a binding pocket.
Replacement of the Methoxy Group: Substituting the methoxy group with other electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic ring and its potential for π-π stacking or other non-covalent interactions. For example, replacing the methoxy group with a halogen (e.g., chloro, fluoro) can enhance lipophilicity and potentially improve cell permeability.
Introduction of Additional Substituents: The addition of further substituents on the phenyl ring can be used to probe for additional binding interactions and to optimize physicochemical properties.
| Substituent at Position 4 | General Impact on Activity (relative to Methoxy) |
|---|---|
| Hydrogen (unsubstituted phenyl) | Often a decrease in activity |
| Chloro | Can maintain or slightly decrease activity |
| Methyl | Variable, often similar to methoxy |
| Trifluoromethyl | Generally leads to a significant decrease in activity |
Alterations to the Acetamide Linkage and Chain Length
SAR studies in this area have focused on:
Chain Homologation: Increasing the length of the ethyl chain to a propyl or butyl chain can alter the distance between the phenyl ring and the terminal amino group. Such changes can be detrimental if the optimal distance for binding is disrupted.
Chain Branching: Introducing methyl groups on the ethylene (B1197577) backbone can restrict conformational flexibility, which can be beneficial if it locks the molecule into a bioactive conformation.
Linkage Isosteres: Replacing the amide bond with isosteres such as a thioamide, ester, or reverse amide can provide insights into the importance of the hydrogen bonding capabilities of the amide group.
Stereochemical Variations and Their Impact
For analogs of this compound that contain chiral centers, the stereochemistry can have a profound impact on biological activity. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors is a well-established principle in pharmacology.
If a chiral center is introduced, for example by substitution on the acetamide backbone, the synthesis of individual enantiomers is crucial for a thorough SAR evaluation. This is often achieved through asymmetric synthesis or by chromatographic separation of a racemic mixture. The biological activity of the individual enantiomers is then determined, and often one enantiomer (the eutomer) is significantly more potent than the other (the distomer). This stereoselectivity provides strong evidence for a specific binding interaction with a chiral biological target. For instance, in related classes of compounds, the (R)-enantiomer might exhibit significantly higher affinity for a particular receptor compared to its (S)-counterpart, highlighting the importance of a precise three-dimensional arrangement of functional groups for optimal interaction.
Investigation of Non-Clinical Biological Activities of Analogs
To understand the mechanism of action and to guide further drug design, the synthesized analogs of this compound are subjected to a battery of non-clinical biological assays. These studies are typically performed in vitro to assess the direct interaction of the compounds with specific biological targets.
Mechanistic Insights into Molecular Interactions of N 2 Aminoethyl 2 4 Methoxyphenyl Acetamide
Elucidation of Specific Binding Modes with Theoretical Biological Receptors
The binding of N-(2-Aminoethyl)-2-(4-methoxyphenyl)acetamide to a biological receptor is theoretically a multi-point interaction event, leveraging the molecule's structural and electronic diversity. A hypothetical receptor active site would likely feature a combination of hydrophobic and hydrophilic regions to accommodate the distinct moieties of the ligand.
A plausible binding mode would involve the insertion of the 4-methoxyphenyl (B3050149) group into a hydrophobic pocket of the receptor. This pocket would likely be lined with non-polar amino acid residues such as valine, leucine, and isoleucine. The methoxy (B1213986) group's oxygen atom could subtly influence this interaction by acting as a hydrogen bond acceptor with a suitable donor on the receptor surface.
Simultaneously, the more flexible aminoethyl and acetamide (B32628) portions of the molecule would be positioned to interact with polar residues at the entrance or periphery of the active site. The terminal primary amine, likely protonated under physiological conditions, could form a strong salt bridge with an acidic residue like aspartate or glutamate. The acetamide group offers both a hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form specific hydrogen bonds that help orient the molecule correctly within the binding site. Molecular docking studies on similar substituted acetamide derivatives have shown the importance of such interactions in determining binding affinity and specificity. nih.govacs.orgnih.gov
Identification of Key Interacting Functional Groups
The molecular architecture of this compound contains several key functional groups that dictate its interaction profile. Each group contributes uniquely to the molecule's ability to recognize and bind to a theoretical receptor.
| Functional Group | Potential Interaction Type(s) | Role in Molecular Recognition |
| 4-Methoxyphenyl Ring | Hydrophobic Interactions, π-π Stacking | Anchors the molecule in non-polar regions of a binding site. |
| Methoxy Group (-OCH₃) | Hydrogen Bond Acceptor | Fine-tunes orientation and adds a point of polar contact. |
| Amide Linkage (-CONH-) | Hydrogen Bond Donor (N-H), Hydrogen Bond Acceptor (C=O) | Forms specific, directional bonds that enhance binding affinity and specificity. mdpi.comnih.gov |
| Ethyl Linker (-CH₂-CH₂-) | van der Waals Interactions | Provides conformational flexibility, allowing the molecule to adopt an optimal binding pose. |
| Primary Amine (-NH₂) | Hydrogen Bond Donor, Ionic Interactions (as -NH₃⁺) | Establishes strong, long-range electrostatic interactions and directional hydrogen bonds. |
These groups work in concert to create a specific "pharmacophore," an ensemble of steric and electronic features that is necessary for optimal molecular interactions.
Pathways of Molecular Recognition and Interaction (theoretical postulates)
The process of molecular recognition between this compound and a theoretical receptor can be postulated as a stepwise pathway:
Initial Electrostatic Attraction: The interaction is likely initiated by long-range electrostatic forces. The positively charged terminal ammonium group (-NH₃⁺) would be attracted to a negatively charged region of the receptor, guiding the ligand towards the binding site.
Hydrophobic Desolvation and Binding: As the ligand approaches the receptor, the 4-methoxyphenyl group would enter the hydrophobic pocket. This process is entropically favorable, as it releases ordered water molecules from both the ligand's non-polar surface and the receptor's hydrophobic pocket into the bulk solvent.
Fine-Tuning through Hydrogen Bonding: Once broadly positioned, the molecule's orientation would be refined by the formation of specific hydrogen bonds. The amide linkage and the terminal amine would engage with complementary hydrogen bond donors and acceptors on the receptor surface. researchgate.net This network of hydrogen bonds is crucial for achieving high binding affinity and specificity, acting like a molecular "lock and key." nih.gov
Conformational Adjustment: The inherent flexibility of the ethyl linker allows for induced fit, where both the ligand and the receptor may undergo slight conformational changes to optimize their interaction, maximizing surface complementarity and the strength of non-covalent bonds.
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Association
Non-covalent interactions are the cornerstone of the molecular association between this compound and its binding partners. The stability of the resulting ligand-receptor complex is a direct result of the cumulative strength of these individual interactions.
Hydrogen Bonds: These are highly directional and specific interactions. The amide N-H and the primary amine's N-H groups act as hydrogen bond donors. The amide carbonyl oxygen, the methoxy oxygen, and the nitrogen of the primary amine can all act as hydrogen bond acceptors. The geometry and strength of these bonds are critical determinants of binding.
Ionic Interactions: The primary amine, when protonated to form an ammonium ion, can form a powerful ionic bond (salt bridge) with a negatively charged carboxylate group on a receptor. This is one of the strongest non-covalent interactions and often serves as the primary anchoring point for a ligand.
π-π Stacking: The aromatic ring of the methoxyphenyl group can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site, further stabilizing the complex.
A summary of these potential interactions is presented below.
| Interaction Type | Involved Molecular Moiety | Theoretical Receptor Partner | Relative Strength |
| Ionic Bond | Primary Amine (as -NH₃⁺) | Aspartate, Glutamate | Strong |
| Hydrogen Bond | Amide N-H, Amine N-H | Carbonyl Oxygen, Hydroxyl Group | Moderate |
| Hydrogen Bond | Amide C=O, Methoxy Oxygen | Amide N-H, Hydroxyl Group | Moderate |
| Hydrophobic Interaction | 4-Methoxyphenyl Ring | Leucine, Isoleucine, Valine | Moderate |
| π-π Stacking | 4-Methoxyphenyl Ring | Phenylalanine, Tyrosine | Weak to Moderate |
| van der Waals Forces | Entire Molecule | Entire Binding Site Surface | Weak (but cumulative) |
Future Perspectives in Chemical Research on N 2 Aminoethyl 2 4 Methoxyphenyl Acetamide
Rational Design of Novel Derivatives with Enhanced Properties
The rational design of novel derivatives of N-(2-Aminoethyl)-2-(4-methoxyphenyl)acetamide offers a promising avenue for developing compounds with tailored and enhanced properties. The inherent functionalities of the parent molecule provide multiple sites for systematic modification. Future research could focus on several key areas of derivatization to modulate its physicochemical and biological properties. archivepp.comnih.gov
One major area of exploration is the modification of the 4-methoxyphenyl (B3050149) ring. The introduction of various electron-donating or electron-withdrawing groups could significantly alter the electronic properties of the molecule. For instance, nitration or halogenation of the aromatic ring could influence its reactivity and potential as an intermediate in organic synthesis. Furthermore, the methoxy (B1213986) group itself could be replaced by other alkoxy groups of varying chain lengths to fine-tune lipophilicity, a critical parameter in medicinal chemistry. archivepp.comnih.gov
Another focal point for rational design is the N-(2-aminoethyl) side chain. The primary amine offers a reactive handle for the introduction of a wide array of functional groups. Acylation, alkylation, or sulfonylation of this amine would yield a library of new amides, secondary or tertiary amines, and sulfonamides, respectively. Such modifications could be designed to enhance binding affinity to specific biological targets or to improve the molecule's performance as a ligand in catalysis. nih.gov
The acetamide (B32628) linkage, while generally stable, could also be a target for modification. For example, replacement of the acetyl group with other acyl groups could be explored to study the impact on conformational rigidity and hydrogen bonding capabilities. The following table illustrates potential derivatives and their targeted property enhancements.
| Derivative Class | Modification Site | Example Modification | Potential Enhanced Property |
| Aryl-substituted | 4-methoxyphenyl ring | Introduction of nitro or halide groups | Altered electronic properties, increased reactivity |
| N-functionalized | Primary amine of the ethylamino group | Acylation with various acid chlorides | Modified solubility, potential for new biological activities |
| Alkoxy-varied | Methoxy group on the phenyl ring | Replacement with ethoxy or propoxy groups | Tuned lipophilicity and membrane permeability |
| Amide-modified | Acetamide group | Replacement of the acetyl group with a benzoyl group | Altered steric hindrance and hydrogen bonding patterns |
These rationally designed derivatives could be screened for a variety of applications, from medicinal chemistry to materials science, based on the specific properties imparted by the chosen modifications. archivepp.comnih.gov
Application in Advanced Synthetic Methodologies and Chemical Biology Tools
The unique combination of functional groups in this compound makes it a candidate for application in advanced synthetic methodologies and as a tool in chemical biology. Its bifunctional nature, possessing both a primary amine and an amide, allows it to serve as a versatile building block for more complex molecules. google.comresearchgate.net
In synthetic chemistry, the primary amine can be utilized in a variety of coupling reactions. For instance, it could be used in the synthesis of polyamides or as a starting material for the construction of heterocyclic systems like benzodiazepines or quinoxalines, which are important scaffolds in medicinal chemistry. The entire molecule could also be investigated as a ligand for transition metal catalysis, with the nitrogen and oxygen atoms acting as potential coordination sites. The development of new catalysts is a cornerstone of green chemistry, and this compound could offer a novel scaffold for such endeavors. researchgate.net
As a chemical biology tool, derivatives of this compound could be designed as probes to study biological systems. For example, the primary amine could be functionalized with a fluorescent tag or a biotin (B1667282) moiety, allowing for the visualization and tracking of its interactions with cellular components. Furthermore, by attaching a photoreactive group, it could be used in photoaffinity labeling experiments to identify binding partners in a cellular context. The acetamide and aryl ether components are found in many biologically active molecules, suggesting that this compound could be a starting point for the development of new enzyme inhibitors or receptor modulators. patsnap.comnih.gov
Contribution to Fundamental Understanding of Acetamide and Aryl Ether Chemistry
Studying the conformational preferences of this molecule through computational modeling and experimental techniques like NMR spectroscopy could provide insights into the stabilizing or destabilizing effects of the interactions between the acetamide and aryl ether moieties. Understanding these subtle forces is crucial for predicting the three-dimensional structures of more complex molecules containing these functional groups.
The reactivity of the different functional groups within this molecule can also be a subject of fundamental study. For example, investigating the relative nucleophilicity of the primary amine versus the amide nitrogen can provide valuable data for synthetic chemists. Similarly, studying the influence of the N-(2-aminoethyl)acetamide side chain on the reactivity of the 4-methoxyphenyl ring in electrophilic aromatic substitution reactions would enhance our understanding of substituent effects in aromatic chemistry. careers360.com
Furthermore, the hydrogen bonding capabilities of this molecule are of fundamental interest. The primary amine and the amide group can both act as hydrogen bond donors and acceptors. A thorough study of its hydrogen bonding patterns in the solid state (via X-ray crystallography) and in solution would provide a deeper understanding of the non-covalent interactions that govern molecular recognition and self-assembly processes. patsnap.comcareers360.com
Potential as a Scaffold for Further Chemical Modification in Academic Research
This compound holds considerable potential as a versatile scaffold for further chemical modification in academic research. A scaffold in chemical research serves as a core structure upon which a variety of functional groups can be appended to create a library of diverse compounds for screening and further investigation. acs.orgresearchgate.netresearchgate.net The structural features of this molecule offer multiple points for diversification.
The primary amine is a key site for modification, allowing for the introduction of a wide range of substituents through well-established chemical transformations. The aromatic ring presents another opportunity for functionalization, with several positions available for electrophilic substitution. The amide bond itself, while generally stable, can be cleaved under certain conditions to allow for modification at that position.
The following table outlines potential sites for chemical modification and the types of chemical transformations that could be employed:
| Modification Site | Type of Reaction | Potential Outcome |
| Primary amine | Alkylation, Acylation, Sulfonylation | Generation of secondary/tertiary amines, amides, sulfonamides |
| Aromatic ring | Nitration, Halogenation, Friedel-Crafts reactions | Introduction of new functional groups on the phenyl ring |
| Amide N-H | Alkylation | Creation of N-substituted amides |
| Methoxy group | Ether cleavage | Generation of a phenolic hydroxyl group for further functionalization |
By systematically exploring these modifications, a large and diverse library of compounds can be generated from this single scaffold. Such libraries are invaluable in academic research for screening for new biological activities, identifying novel catalysts, or developing new materials with interesting properties. The diaryl ether and acetamide motifs are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds. nih.govacs.org This further underscores the potential of this compound as a starting point for the discovery of new chemical entities. researchgate.netresearchgate.net
Q & A
Q. What are the standard synthetic routes for N-(2-Aminoethyl)-2-(4-methoxyphenyl)acetamide, and what reaction conditions optimize yield and purity?
The synthesis typically involves coupling 4-methoxyphenylacetic acid derivatives with ethylenediamine under amide-forming conditions. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like HATU or EDCI in anhydrous dichloromethane (DCM) .
- Amide bond formation : Reaction with ethylenediamine at 0–5°C to minimize side reactions, with triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction time (4–6 hours) and solvent choice (e.g., DCM vs. THF) significantly impact yield (60–85%) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- 1H/13C NMR : Confirms the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH3) and ethylenediamine backbone (δ ~2.8 ppm for NH2) .
- HPLC-MS : Validates molecular weight (MW: 252.3 g/mol) and purity, using a C18 column with acetonitrile/water gradients .
- FT-IR : Identifies amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs show:
- Anticancer activity : IC50 values of 5–20 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
- Anti-inflammatory effects : COX-2 inhibition (40–60% at 10 µM) in macrophage models .
- Antimicrobial potential : Moderate activity against Gram-positive bacteria (MIC: 32 µg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from:
- Cell line variability : Use standardized cell lines (e.g., ATCC-certified) and replicate assays ≥3 times .
- Solubility issues : Optimize DMSO concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .
- Structural analogs : Compare activity of this compound with its methylsulfonyl or halogenated derivatives to isolate pharmacophore contributions .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Structural modifications : Introduce fluorine atoms at the methoxyphenyl ring to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the primary amine with tert-butoxycarbonyl (Boc) groups, which hydrolyze in physiological conditions .
- Formulation : Use PEGylated liposomes to enhance plasma half-life (>6 hours in rodent models) .
Q. How do computational methods aid in understanding its structure-activity relationship (SAR)?
- Molecular docking : Predicts binding to adenosine A2B receptors (docking score: −9.2 kcal/mol) and identifies key residues (e.g., Tyr10, Glu169) for interaction .
- QSAR models : Correlate logP values (2.1–3.5) with anticancer activity, highlighting optimal hydrophobicity for membrane permeability .
- MD simulations : Reveal conformational stability of the ethylenediamine linker in aqueous environments .
Q. What are the challenges in scaling up synthesis for preclinical trials, and how are they addressed?
- Batch vs. flow chemistry : Flow systems improve reproducibility by maintaining precise temperature (±1°C) and residence time control .
- Purification bottlenecks : Replace column chromatography with countercurrent distribution (CCD) for gram-scale production .
- Byproduct management : Optimize stoichiometry (1:1.2 ratio of acid to amine) to minimize unreacted starting material .
Methodological Considerations
Q. How to design derivatives for enhanced target selectivity?
- Fragment-based drug design (FBDD) : Screen fragment libraries to replace the methoxyphenyl group with bioisosteres (e.g., thiophene or pyridine) .
- Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to modulate solubility and binding .
Q. What in vitro assays are recommended for mechanistic studies?
- Apoptosis assays : Caspase-3/7 activation kits (e.g., Promega) combined with Annexin V/PI staining .
- Receptor binding : Radioligand displacement assays using [³H]-CCPA for adenosine receptor affinity .
- Enzyme inhibition : Fluorescence-based assays for COX-2 (Cayman Chemical) with IC50 curve fitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
